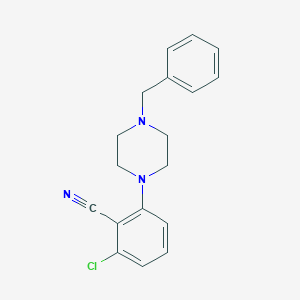

2-(4-Benzylpiperazin-1-yl)-6-chlorobenzonitrile

Description

2-(4-Benzylpiperazin-1-yl)-6-chlorobenzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a 4-benzylpiperazine moiety at position 2 and a chlorine atom at position 4. This structure combines electron-withdrawing (chlorine) and electron-donating (benzylpiperazine) groups, making it a subject of interest in medicinal chemistry, particularly for acetylcholinesterase (AChE) inhibition and neuropharmacological applications . Its synthesis typically involves nucleophilic aromatic substitution or multi-component reactions, as seen in related benzylpiperazine derivatives .

Properties

Molecular Formula |

C18H18ClN3 |

|---|---|

Molecular Weight |

311.8 g/mol |

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-6-chlorobenzonitrile |

InChI |

InChI=1S/C18H18ClN3/c19-17-7-4-8-18(16(17)13-20)22-11-9-21(10-12-22)14-15-5-2-1-3-6-15/h1-8H,9-12,14H2 |

InChI Key |

SHGBJECDQJYJJO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=CC=C3)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-6-chlorobenzonitrile typically involves the reaction of 4-benzylpiperazine with 6-chlorobenzonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-6-chlorobenzonitrile undergoes various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Primary amines.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Benzylpiperazin-1-yl)-6-chlorobenzonitrile exerts its effects is primarily through its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Compound 4a (2-(4-Benzylpiperazin-1-yl)-6-chlorobenzonitrile Analog)

- Key Features : Ortho-chloro substituent on the benzonitrile ring and a benzylpiperazine group.

- Activity : Exhibits AChE inhibition with IC₅₀ = 0.91 ± 0.045 μM, outperforming many analogs but less potent than donepezil (IC₅₀ = 0.14 ± 0.03 μM) .

- Mechanism : Docking studies confirm a binding mode similar to donepezil, interacting with the catalytic anionic site of AChE .

Para-Chloro Derivatives

Meta-Substituted Derivatives

Table 1: AChE Inhibitory Activity of Selected Compounds

2-Chloro-6-hydroxybenzonitrile

- Application : Intermediate in synthesizing NPS 2143, a calcium-sensing receptor antagonist.

- Key Step : Chloro substituent at position 6 facilitates nucleophilic aromatic substitution, enabling epoxide coupling .

Benzylpiperazine Derivatives with Heterocyclic Cores

2-(4-Benzylpiperazin-1-yl)-5-(3-phenylprop-2-enylidene)thiazol-4-one

- Structure : Thiazol-4-one core instead of benzonitrile.

- Activity : Antiplasmodial properties (moderate to good activity), suggesting benzylpiperazine’s versatility across therapeutic targets .

- Synthesis : One-pot three-component reaction, contrasting with the multi-step protocols for benzonitrile derivatives .

Piperazine-Modified Aniline and Benzoic Acid Derivatives

4-[(4-Methylpiperazin-1-yl)methyl]aniline

4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride

- Structure : Carboxylic acid functional group instead of nitrile.

- Role : Used in peptide mimetics or solubility-enhancing prodrugs, diverging from the neuropharmacological focus of nitrile derivatives .

Structural and Functional Insights

- Electron-Withdrawing Groups : Ortho-chloro substituents enhance AChE binding by polarizing the benzonitrile ring, improving interactions with the enzyme’s active site .

- Benzylpiperazine Moieties : Provide bulk and hydrophobic interactions, critical for stabilizing ligand-receptor complexes in both AChE inhibitors and antiplasmodial agents .

- Positional Isomerism : Meta and para substituents disrupt optimal binding geometries, underscoring the necessity of ortho positioning for maximal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.